molecular formula C17H24N4S B5860934 5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

Cat. No.: B5860934
M. Wt: 316.5 g/mol
InChI Key: VLDIVPTWXCHYAK-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a tetrahydrothieno[2,3-c]pyridine core

Preparation Methods

The synthesis of 5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE typically involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with various reagents. One common synthetic route includes the use of chloro- and nitro-substituted groups to achieve the desired product . The reaction conditions are optimized to ensure high yields and purity of the final compound.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can be carried out, particularly at the pyridine and thiophene rings.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to proteins and nucleic acids, influencing their structure and function. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Compared to other tetrahydrothieno[2,3-c]pyridine derivatives, 5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is unique due to its specific substituents and the presence of a cyanide group. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(E)-pyrrolidin-1-ylmethylideneamino]-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4S/c1-16(2)9-12-13(10-18)15(19-11-21-7-5-6-8-21)22-14(12)17(3,4)20-16/h11,20H,5-9H2,1-4H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDIVPTWXCHYAK-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N=CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)/N=C/N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.